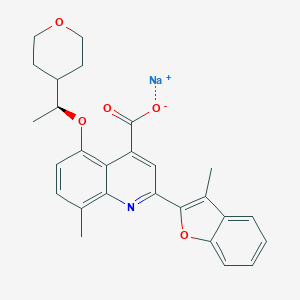

(R)-Posenacaftor (sodium)

Description

(R)-Posenacaftor sodium is the R-enantiomer of Posenacaftor, a cystic fibrosis transmembrane conductance regulator (CFTR) corrector. It functions by modulating the folding and trafficking of mutant CFTR proteins, particularly the F508del variant, which is responsible for ~90% of cystic fibrosis (CF) cases . The compound’s sodium salt formulation enhances solubility and bioavailability, making it suitable for preclinical and research applications.

Properties

IUPAC Name |

sodium;8-methyl-2-(3-methyl-1-benzofuran-2-yl)-5-[(1S)-1-(oxan-4-yl)ethoxy]quinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO5.Na/c1-15-8-9-23(32-17(3)18-10-12-31-13-11-18)24-20(27(29)30)14-21(28-25(15)24)26-16(2)19-6-4-5-7-22(19)33-26;/h4-9,14,17-18H,10-13H2,1-3H3,(H,29,30);/q;+1/p-1/t17-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMNRWQYZVDFTK-LMOVPXPDSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC(C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=C(C=C1)O[C@@H](C)C3CCOCC3)C(=CC(=N2)C4=C(C5=CC=CC=C5O4)C)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26NNaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula : C27H27NNaO5 (derived from the InChI string in ) .

- SMILES :

O(C1=CC=C(C)C2N=C(C3OC4=CC=CC=C4C=3C)C=C(C(=O)O)C1=2)[C@H](C1CCOCC1)C.[NaH]. - Key Features : The structure includes a sodium ion bound to a carboxylate group, a bicyclic aromatic core, and stereospecific R-configuration at the chiral center, critical for its activity .

Comparison with Similar CFTR Correctors

Structural and Functional Differences

The following table compares (R)-Posenacaftor sodium with other CFTR correctors, including VX-809 (Lumacaftor), Vanzacaftor (VX-121), and Bamocaftor (VX-659):

Key Research Findings

Efficacy :

- VX-809 : Increases F508del-CFTR expression by 7.1-fold in Fischer rat thyroid (FRT) cells .

- (R)-Posenacaftor sodium : Demonstrates enantiomer-specific activity, with the R-form showing superior binding affinity compared to racemic mixtures .

- Bamocaftor : Restores ~50% of wild-type CFTR function in human bronchial epithelial cells when combined with other correctors .

Mechanistic Insights :

- VX-809 and (R)-Posenacaftor sodium target distinct CFTR domains. VX-809 stabilizes the first nucleotide-binding domain (NBD1), while (R)-Posenacaftor sodium facilitates interdomain assembly .

- Vanzacaftor’s larger molecular structure allows for enhanced pharmacokinetics, enabling once-daily dosing in trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.